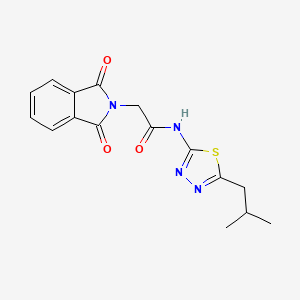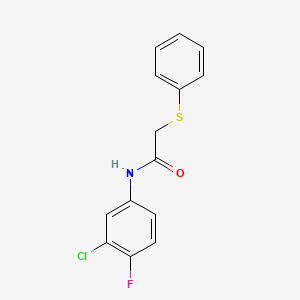![molecular formula C15H14ClN3O2S B5725367 3-chloro-4-ethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5725367.png)
3-chloro-4-ethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-ethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is involved in the signaling pathway of cytokines, which play a crucial role in the immune system. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
3-chloro-4-ethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide selectively inhibits JAK3, which is involved in the signaling pathway of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. JAK3 is mainly expressed in immune cells, such as T cells, B cells, and natural killer cells. By inhibiting JAK3, this compound blocks the downstream signaling of cytokines and reduces the activation and proliferation of immune cells, leading to a reduction in inflammation.
Biochemical and Physiological Effects
This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-2, IL-6, and tumor necrosis factor-alpha (TNF-α), in both preclinical and clinical studies. It also reduces the activation and proliferation of T cells and B cells, leading to a reduction in inflammation. This compound has also been shown to improve clinical outcomes in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
3-chloro-4-ethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in various biological processes. However, it has some limitations in lab experiments, such as its poor solubility in water and its potential off-target effects on other JAK family members. These limitations can be overcome by using appropriate solvents and controls in experiments.
Future Directions
For research on 3-chloro-4-ethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide include:
1. Studying the long-term safety and efficacy of this compound in clinical trials.
2. Investigating the potential of this compound in other autoimmune diseases, such as multiple sclerosis and lupus.
3. Studying the effects of this compound on other immune cells, such as natural killer cells and dendritic cells.
4. Developing new formulations of this compound with improved solubility and bioavailability.
5. Investigating the potential of this compound in combination therapy with other immunosuppressive agents.
In conclusion, this compound is a promising small molecule inhibitor of JAK3 with potential therapeutic applications in various autoimmune diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand its potential therapeutic applications and side effects.
Synthesis Methods
The synthesis of 3-chloro-4-ethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide involves several steps, starting with the reaction of 3-chloro-4-ethoxybenzoic acid with thionyl chloride to form 3-chloro-4-ethoxybenzoyl chloride. This intermediate is then reacted with 3-aminopyridine and carbon disulfide to form the thioamide derivative. The final step involves the reaction of the thioamide with N-chlorosuccinimide to form this compound.
Scientific Research Applications
3-chloro-4-ethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Several preclinical and clinical studies have demonstrated the efficacy of this compound in reducing inflammation and improving clinical outcomes in these diseases.
properties
IUPAC Name |
3-chloro-4-ethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-2-21-13-6-5-10(8-12(13)16)14(20)19-15(22)18-11-4-3-7-17-9-11/h3-9H,2H2,1H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPLAEYXIJKMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,5-dichlorophenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5725286.png)



![methyl {4-[(4-morpholinylcarbonothioyl)amino]phenyl}acetate](/img/structure/B5725318.png)



![2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-1-naphthol](/img/structure/B5725332.png)
![ethyl (2-{2-[(2,4-dichlorophenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetate](/img/structure/B5725338.png)
![N-1,3-benzodioxol-5-yl-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5725341.png)

![4-bromo-N-[(4-methyl-1-piperazinyl)carbonothioyl]benzamide](/img/structure/B5725371.png)
